- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure CelluloseACS Catalysis, 2023, 13(12), 7929-7941,
Cas no 99-93-4 (1-(4-Hydroxyphenyl)ethanone)

1-(4-Hydroxyphenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(4-Hydroxyphenyl)ethanone
- 1-(4-HYDROXY-PHENYL)-ETHANONE
- 4-ACETOPHENOL
- 4-ACETYLPHENOL
- 4-BENZOYLPHENOL
- 4-HYDROXYACETOPHENONE
- 4-HYDROXYBENZOPHENONE
- 4-HYDROXYPHENYL METHYL KETONE
- (4-HYDROXY-PHENYL)-PHENYL-METHANONE
- ACETYLPHENOL
- HYDROXYACETOPHENONE-4
- HYDROXYBENZOPHENONE-4
- P-ACETOPHENOL
- P-BENZOYLPHENOL
- P-HYDROXYACETOPHENONE
- P-HYDROXYBENZOPHENONE
- POB
- 1-(4-hydroxyphenyl)-ethanon
- 4'-hydroxy-acetophenon
- 4'-Hydroxyacetophenone
- 4′-Hydroxyacetophenone
- HYDROXYACETOPHENONE, P- (RG)
- 4-Hydroxyphenylethanone
- p-Hydroxyphenyl methyl ketone
- Piceol
- [ "" ]
- 对羟基苯乙酮
- 4’-Hydroxyacetophenone
- (4-hydroxyphenyl)ethan-1-one
- para-Hydroxyacetophenone
- Methyl p-hydroxyphenyl ketone
- 4'-Hydroxyacetophenone,98%
- 1-(4-Hydroxyphenyl)ethanone (4-Hydroxyacetophenone)
-
- MDL: MFCD00002359
- インチ: 1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3
- InChIKey: TXFPEBPIARQUIG-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=C(O)C=C1)=O
- BRN: 774355
計算された属性
- せいみつぶんしりょう: 136.052429g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 136.052429g/mol
- 単一同位体質量: 136.052429g/mol
- 水素結合トポロジー分子極性表面積: 37.3Ų
- 重原子数: 10
- 複雑さ: 123
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 7
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.109
- ゆうかいてん: 109-111 °C (lit.)
- ふってん: 147-148 °C/3 mmHg(lit.)
- フラッシュポイント: 166 ºC
- 屈折率: 1.5577 (estimate)
- ようかいど: methanol: 0.1 g/mL, clear
- すいようせい: 10 g/L (22 ºC)
- PSA: 37.30000
- LogP: 1.59480
- かんど: 水分を吸収しやすい
- 酸性度係数(pKa): 8.05(at 25℃)
- ようかいせい: 水に微溶解し、エタノールやエーテルに溶けやすい。
- FEMA: 4330 | 4-HYDROXYACETOPHENONE
- じょうきあつ: 0.0±0.7 mmHg at 25°C
1-(4-Hydroxyphenyl)ethanone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26-S36/37-S37/39-S24/25-S22
- RTECS番号:AM8750000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R22; R36/37/38
1-(4-Hydroxyphenyl)ethanone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-(4-Hydroxyphenyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17800-0.1g |
1-(4-hydroxyphenyl)ethan-1-one |
99-93-4 | 98% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17800-1.0g |
1-(4-hydroxyphenyl)ethan-1-one |
99-93-4 | 98% | 1g |
$26.0 | 2023-05-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11974-100g |
4'-Hydroxyacetophenone, 99% |
99-93-4 | 99% | 100g |
¥769.00 | 2023-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11974-500g |
4'-Hydroxyacetophenone, 99% |
99-93-4 | 99% | 500g |
¥2140.00 | 2023-02-26 | |
ChemFaces | CFN97575-20mg |
4'-Hydroxyacetophenone |
99-93-4 | >=98% | 20mg |
$30 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047871-100g |
4-Hydroxyacetophenone |
99-93-4 | 98% | 100g |
¥44.00 | 2024-04-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003876-25g |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98% | 25g |
¥28 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0193-100g |
1-(4-Hydroxyphenyl)ethanone |
99-93-4 | 98.0%(LC&T) | 100g |
¥480.0 | 2022-05-30 | |
eNovation Chemicals LLC | D711176-5kg |
4'-Hydroxyacetophenone |
99-93-4 | 97% | 5kg |
$860 | 2024-06-05 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80232-100MG |
99-93-4 | 100MG |
¥2765.14 | 2023-01-06 |
1-(4-Hydroxyphenyl)ethanone 合成方法
ごうせいかいろ 1
1-(4-Hydroxyphenyl)ethanone Raw materials
1-(4-Hydroxyphenyl)ethanone Preparation Products
- Vanillic acid (121-34-6)
- Hydroxymalonic Acid (80-69-3)
- Syringaldehyde (134-96-3)
- Malic acid (6915-15-7)
- Lactate (50-21-5)
- Vanillin (121-33-5)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Oxalic acid (144-62-7)
- 2-hydroxyacetic acid (79-14-1)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- butanedioic acid (110-15-6)
1-(4-Hydroxyphenyl)ethanone サプライヤー
1-(4-Hydroxyphenyl)ethanone 関連文献
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N. Raveendran Shiju,Kenta Yoshida,Edward D. Boyes,D. Robert Brown,Pratibha L. Gai Catal. Sci. Technol. 2011 1 413
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Lisa Goclik,Lisa Offner-Marko,Alexis Bordet,Walter Leitner Chem. Commun. 2020 56 9509
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Erbao Chen,Huanlu Song,Yi Li,Haijun Chen,Bao Wang,Xianing Che,Yu Zhang,Shuna Zhao RSC Adv. 2020 10 32276
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Zhi-Min Wang,Xue-Mei Li,Wei Xu,Fan Li,Jin Wang,Ling-Yi Kong,Xiao-Bing Wang Med. Chem. Commun. 2015 6 2146
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Xing Xin,Zheng Li,Manzhou Chi,Mo Zhang,Yuanyuan Dong,Hongjin Lv,Guo-Yu Yang Green Chem. 2023 25 2815
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Lei Zhao,Xin Xiao,Liang Peng,Feng Long Gu,Rui Qin Zhang RSC Adv. 2014 4 10343
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Lisa Goclik,Henrik Walschus,Alexis Bordet,Walter Leitner Green Chem. 2022 24 2937
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Sanjeewa N. Senadheera,Anthony S. Evans,John P. Toscano,Richard S. Givens Photochem. Photobiol. Sci. 2014 13 324
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Susanne Schutting,Tijana Jokic,Martin Strobl,Sergey M. Borisov,Dirk de Beer,Ingo Klimant J. Mater. Chem. C 2015 3 5474
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Yuanzheng Lv,Abosede Adejoke Ogunlana,Hongli Li,Dafang Gao,Chenli Wang,Xiaoguang Bao Catal. Sci. Technol. 2018 8 3379
1-(4-Hydroxyphenyl)ethanoneに関する追加情報
Introduction to 1-(4-Hydroxyphenyl)ethanone (CAS No. 99-93-4)
1-(4-Hydroxyphenyl)ethanone, chemically known as p-hydroxyacetophenone, is an organic compound with the molecular formula C8H8O. This compound is a key intermediate in the synthesis of various pharmaceuticals, fragrances, and specialty chemicals. Its structural features, including a phenolic hydroxyl group and an acetyl group, make it a versatile building block in organic synthesis. The compound is widely recognized for its applications in the pharmaceutical industry, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals.
The chemical properties of 1-(4-Hydroxyphenyl)ethanone are well-documented, with a melting point of approximately 30-32°C and a boiling point around 240-245°C. It is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate, which facilitates its use in various synthetic pathways. The presence of both the hydroxyl and carbonyl functional groups allows for multiple reaction pathways, including condensation reactions, oxidation, and reduction processes.
In recent years, 1-(4-Hydroxyphenyl)ethanone has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological applications. Research has demonstrated its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's ability to undergo facile functionalization makes it an attractive candidate for drug discovery programs aimed at developing novel therapeutic entities.
One of the most notable applications of 1-(4-Hydroxyphenyl)ethanone is in the production of fragrances and flavoring agents. Its aromatic structure and functional groups contribute to its olfactory properties, making it a valuable component in perfumes and essential oils. Additionally, it serves as a key intermediate in the synthesis of more complex aroma compounds used in the food and cosmetic industries.
The pharmaceutical industry has also explored the use of 1-(4-Hydroxyphenyl)ethanone in the development of antiviral and anticancer agents. Studies have shown that derivatives of this compound exhibit inhibitory effects on various enzymes and pathways involved in viral replication and cancer cell proliferation. For instance, modifications to the phenolic hydroxyl group can enhance binding affinity to target proteins, leading to improved pharmacological activity.
Recent advancements in synthetic methodologies have further expanded the utility of 1-(4-Hydroxyphenyl)ethanone. Catalytic processes, such as asymmetric hydrogenation and cross-coupling reactions, have enabled the efficient production of enantiomerically pure forms of this compound. These advancements are particularly significant in drug development, where chirality plays a critical role in determining the efficacy and safety of therapeutic agents.
The environmental impact of synthesizing and utilizing 1-(4-Hydroxyphenyl)ethanone is another area of growing interest. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic approaches, leveraging enzymes for key transformations, have emerged as promising alternatives to traditional chemical synthesis methods. Such innovations align with global efforts to promote sustainable chemistry practices.
Industrial-scale production of 1-(4-Hydroxyphenyl)ethanone is typically achieved through the oxidation of p-cresol or via condensation reactions involving acetic anhydride and phenol derivatives. Process optimization efforts aim to improve yield, purity, and cost-efficiency while adhering to stringent regulatory standards. Quality control measures are essential to ensure that the final product meets the required specifications for pharmaceutical and industrial applications.
The future prospects for 1-(4-Hydroxyphenyl)ethanone are promising, with ongoing research exploring new derivatives and applications. Collaborative efforts between academia and industry are driving innovation in this field, leading to novel compounds with enhanced therapeutic potential. As our understanding of molecular interactions advances, so too will our ability to harness the full potential of this versatile intermediate.
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